11-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid
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Overview
Description
11-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid is a complex organic compound with a unique structure that includes indole, thiazolidine, and chlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Derivative: This step involves the reaction of 4-chlorobenzyl chloride with indole in the presence of a base such as sodium hydride.
Thiazolidine Ring Formation: The indole derivative is then reacted with thiourea and an appropriate aldehyde under acidic conditions to form the thiazolidine ring.
Coupling with Undecanoic Acid: The final step involves coupling the thiazolidine-indole derivative with undecanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
11-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed on the chlorobenzyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
11-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 11-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
11-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid is unique due to its complex structure, which includes multiple functional groups and rings. This complexity allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C29H31ClN2O4S2 |
---|---|
Molecular Weight |
571.2 g/mol |
IUPAC Name |
11-[(5Z)-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid |
InChI |
InChI=1S/C29H31ClN2O4S2/c30-21-16-14-20(15-17-21)19-32-23-12-9-8-11-22(23)25(27(32)35)26-28(36)31(29(37)38-26)18-10-6-4-2-1-3-5-7-13-24(33)34/h8-9,11-12,14-17H,1-7,10,13,18-19H2,(H,33,34)/b26-25- |
InChI Key |
JXDYCZYTLIKAPZ-QPLCGJKRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)/C(=O)N2CC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C(=O)N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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